5-Carbamoyl-1H-imidazole-4-carboxylic acid
Overview
Description
5-Carbamoyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound . It has a molecular weight of 155.11 . The IUPAC name for this compound is 4-(aminocarbonyl)-1H-imidazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C5H5N3O3 . The InChI code for this compound is 1S/C5H5N3O3/c6-4(9)2-3(5(10)11)8-1-7-2/h1H,(H2,6,9)(H,7,8)(H,10,11) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 155.11 .Scientific Research Applications
Continuous Production of Pharmaceuticals
5-Carbamoyl-1H-imidazole-4-carboxylic acid derivatives are integral in the synthesis of pharmaceuticals such as NS5A inhibitors, which are used in the treatment of viral infections. The process intensified flow synthesis of 1H-4-substituted imidazoles, including this compound derivatives, demonstrates a high-temperature/high-pressure continuous flow method for producing these compounds efficiently, highlighting its importance in pharmaceutical manufacturing (Carneiro et al., 2015).
Synthesis of Constrained Peptidomimetics
This compound derivatives are also utilized in the synthesis of constrained peptidomimetics. The aminocarbonylation of 4-iodo-1H-imidazoles using an amino acid amide nucleophile showcases the creation of 5-aryl-1-benzyl-1H-imidazole-4-carboxamides, a process that opens pathways for the development of imidazole-based peptidomimetics with potential therapeutic applications (Skogh et al., 2013).
Development of Coordination Polymers
In the field of materials science, this compound derivatives play a crucial role in the construction of coordination polymers. These polymers exhibit unique properties such as photoluminescence and magnetic behaviors, making them suitable for various applications in sensing, lighting, and magnetic materials. The synthesis and study of coordination polymers derived from imidazole-based multi-carboxylate ligands demonstrate the versatility of this compound derivatives in creating materials with desired functionalities (Guo et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to 5-aminoimidazole-4-carboxamide ribonucleotide (aicar), which is known to stimulate amp-dependent protein kinase (ampk) activity .
Mode of Action
It can stimulate AMP-dependent protein kinase (AMPK) activity .
Biochemical Pathways
Aicar, a structurally similar compound, is involved in the generation of inosine monophosphate .
Result of Action
Aicar has been used clinically to treat and protect against cardiac ischemic injury .
Biochemical Analysis
Biochemical Properties
5-Carbamoyl-1H-imidazole-4-carboxylic acid is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme adenylosuccinate lyase, which plays a role in the purine nucleotide cycle. This interaction is crucial for the synthesis of inosine monophosphate, an important precursor in the synthesis of adenosine monophosphate and guanosine monophosphate . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, facilitating the catalytic process.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate AMP-dependent protein kinase (AMPK), a key regulator of cellular energy homeostasis . This activation leads to changes in gene expression that promote catabolic processes and inhibit anabolic processes, thereby influencing overall cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, such as adenylosuccinate lyase, and modulates their activity. This binding can result in either inhibition or activation of the enzyme, depending on the context. Additionally, this compound can influence gene expression by activating transcription factors that regulate metabolic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained activation of AMPK and subsequent metabolic changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can activate AMPK and promote beneficial metabolic effects. At high doses, it can lead to toxic or adverse effects, such as metabolic imbalances and cellular stress . Threshold effects have been observed, where a certain dosage is required to achieve significant biological effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key intermediate in the purine nucleotide cycle, where it is converted to inosine monophosphate by adenylosuccinate lyase . This pathway is essential for the synthesis of adenosine monophosphate and guanosine monophosphate, which are critical for cellular energy metabolism and nucleotide synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound can influence its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, enhancing its functional specificity.
Properties
IUPAC Name |
4-carbamoyl-1H-imidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4(9)2-3(5(10)11)8-1-7-2/h1H,(H2,6,9)(H,7,8)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQAUBVKOVPUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665105 | |
Record name | 4-Carbamoyl-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773108-85-3 | |
Record name | 4-Carbamoyl-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.